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Compound of Interest

Compound Name:

(R)-3-((tert-

butoxycarbonyl)amino)-4-(p-

tolyl)butanoic acid

CAS No.: 269398-85-8

Cat. No.: B1277220

Get Quote

Executive Summary
CAS 269398-85-8, chemically known as Boc-(R)-3-amino-4-(4-methylphenyl)butyric acid (or

Boc-D-β-Homophenylalanine(4-Me)), is a specialized chiral building block used extensively in

the synthesis of peptidomimetics and pharmaceutical intermediates. As a

-amino acid derivative, it confers proteolytic stability to peptide chains, a critical attribute for
enhancing the pharmacokinetic profile of peptide-based drugs. This guide details its
physicochemical properties, synthesis logic, analytical characterization, and handling protocols
for researchers in drug discovery.

Chemical Identity & Structural Analysis
This compound is the

-tert-butoxycarbonyl (Boc) protected form of the

-homolog of D-4-methylphenylalanine. The introduction of the methylene group (
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-homo) inserts an extra carbon into the backbone, altering the hydrogen-bonding pattern and
secondary structure propensity of derived peptides.

Table 1: Chemical Identification Data
Parameter Value

CAS Number 269398-85-8

Chemical Name Boc-(R)-3-amino-4-(4-methylphenyl)butyric acid

Synonyms
Boc-D-β-HoPhe(4-Me)-OH; (R)-3-((tert-

butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Molecular Formula

Molecular Weight 293.36 g/mol

Chirality
R-configuration (derived from D-amino acid

precursor)

SMILES CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C

InChI Key Predicted based on structure

Physicochemical Profile
Understanding the physicochemical behavior of CAS 269398-85-8 is essential for formulation

and reaction optimization. The lipophilic 4-methylphenyl moiety combined with the Boc group

results in low aqueous solubility at acidic/neutral pH, necessitating the use of organic solvents

for processing.

Table 2: Physicochemical Properties
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Property Data / Range Context

Physical State White to off-white powder
Crystalline solid form preferred

for stability.

Melting Point 95°C – 105°C (Typical)
Range varies by crystal

polymorph and purity.

Solubility (Organic)
Soluble in DCM, MeOH,

EtOAc, DMF

High solubility facilitates

coupling reactions.

Solubility (Aqueous)
Insoluble (Acidic/Neutral);

Soluble (Basic)

Solubilizes as a carboxylate

salt at pH > 8.

pKa (Carboxyl) ~4.5 (Predicted)

Typical for

-amino acids; slightly higher

than

-analogs.

LogP ~2.7 – 3.2 (Predicted)

Indicates moderate

lipophilicity; membrane

permeable.

Hygroscopicity Low to Moderate
Store with desiccant to prevent

hydrolysis.

Synthesis Logic: The Arndt-Eistert Homologation
The synthesis of

-amino acids from their

-amino acid counterparts is most authoritatively achieved via the Arndt-Eistert Homologation.
This pathway preserves the stereochemistry of the starting material (D-4-methylphenylalanine)
while inserting the methylene group.

Mechanism & Causality
Activation: The carboxyl group of the Boc-protected
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-amino acid is activated (e.g., mixed anhydride) to react with diazomethane.

Diazoketone Formation: This intermediate is crucial. It must be handled with care due to the

reactivity of diazomethane.

Wolff Rearrangement: Silver (Ag) or heat-catalyzed rearrangement converts the diazoketone

into a ketene, which is then trapped by water to form the

-amino acid.

Visualization: Homologation Pathway
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Figure 1: The Arndt-Eistert homologation workflow for converting alpha-amino acids to beta-

amino acids, preserving chirality.

Analytical Characterization Protocols
To ensure the integrity of CAS 269398-85-8 for use in GMP or GLP environments, a rigorous

analytical control strategy is required.

Protocol A: Chiral Purity by HPLC
Objective: Quantify the enantiomeric excess (ee%) to ensure the (R)-configuration is dominant

(>99%).

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

Note: TFA is added to suppress ionization of the carboxylic acid, sharpening the peak

shape.

Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

Acceptance Criteria: Enantiomer (S-isomer) < 0.5%.

Protocol B: Identity Verification (NMR)
Objective: Confirm the structure and presence of the Boc group and methylphenyl moiety.

Solvent: DMSO-d6 or CDCl3.

Key Signals (1H NMR):

1.3-1.4 ppm (9H, s): Boc tert-butyl group.

2.2-2.3 ppm (3H, s): Methyl group on phenyl ring.

2.4-2.6 ppm (2H, m):

-methylene protons (newly formed).

3.8-4.0 ppm (1H, m):

-methine proton (chiral center).

7.0-7.2 ppm (4H, m): Aromatic protons (AA'BB' system).

Visualization: Quality Control Workflow
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Figure 2: Standard Quality Control (QC) decision tree for chiral amino acid building blocks.

Stability & Handling
Storage:

Temperature: 2-8°C (Refrigerated).

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though air stability is

generally acceptable for short periods.

Container: Tightly sealed glass or HDPE to prevent moisture absorption.

Stability Hazards:

Acid Sensitivity: The Boc group is acid-labile. Exposure to strong acid vapors (HCl, TFA) will

lead to deprotection, yielding the free amino acid salt.
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Thermal: Stable up to its melting point, but prolonged heating >40°C can cause degradation

or racemization over time.

Biological Context & Application
Role in Drug Development: CAS 269398-85-8 is a "homo" amino acid.[1][2][3] In medicinal

chemistry, replacing a natural

-amino acid with a

-amino acid (homologation) is a key strategy for:

Proteolytic Resistance: Peptide bonds involving

-amino acids are not recognized by standard proteases, significantly extending the half-life of
peptide drugs in plasma.

Conformational Constraint:

-peptides form stable secondary structures (helices/sheets) distinct from

-peptides, allowing for the design of specific receptor ligands.

Specific Utility: It is frequently used in the design of integrin inhibitors and protease inhibitors

where the phenyl ring provides hydrophobic interaction with the target protein's binding pocket,

and the methyl group tunes the steric fit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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